![molecular formula C18H17NO4 B5572531 methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate involves multiple steps, starting from acetoacetic esters to obtain compounds with reactivity towards the formation of heterocyclic systems. For instance, compounds such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared as precursors for further reactions leading to complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and related compounds has been characterized using various spectroscopic techniques. For example, Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) analyses have been employed to elucidate structural details, confirming the presence of key functional groups and bond formations (Mohamad, Hassan, & Yusoff, 2017).
Chemical Reactions and Properties
Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate undergoes various chemical reactions, highlighting its reactivity and functional versatility. The compound's ability to act as a precursor for the synthesis of Schiff base derivatives indicates its potential in organic synthesis and the development of new materials with specific properties (Mohamad, Hassan, & Yusoff, 2017).
Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
Researchers Guillaneuf et al. (2010) developed a new alkoxyamine bearing a chromophore group for use as a photoiniferter, demonstrating its potential in nitroxide-mediated photopolymerization (NMP2) processes. This compound, closely related to methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, shows significant changes in photophysical properties under UV irradiation, suggesting its utility in creating polymers with specific characteristics (Guillaneuf et al., 2010).
Copolymeric Systems for UV-Curable Coatings
Angiolini et al. (1997) explored copolymers containing moieties similar to methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate for their application in ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and were structurally characterized, offering insights into their use in coatings that require curing under specific light conditions (Angiolini et al., 1997).
Controlled Radical Polymerization
Mori et al. (2005) conducted RAFT polymerization of an acrylamide containing an L-phenylalanine moiety, similar to the structure of interest, to synthesize homopolymers with narrow polydispersity and controlled molecular weight. This research highlights the potential of such compounds in creating polymers with precise structural characteristics for advanced material science applications (Mori et al., 2005).
Schiff Base Derivative Precursors
Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, a compound structurally related to the chemical of interest, demonstrating its potential as a precursor for Schiff base derivatives. This suggests the utility of methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in synthesizing complex organic compounds with potential applications in various chemical syntheses (Mohamad et al., 2017).
Hyperbranched Aromatic Polyamide Synthesis
Yang et al. (1999) reported on the synthesis of a hyperbranched aromatic polyamide from a monomer analogous to methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. The study provides valuable information on the polymer's solubility and molecular weight, indicating the potential of such compounds in creating novel polymeric materials (Yang et al., 1999).
properties
IUPAC Name |
methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-9-6-13(7-10-16)8-11-17(20)19-15-5-3-4-14(12-15)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTELWZAWOHKZQJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-(4-methoxyphenyl)acryloyl)amino)benzoate |
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